3-Fluoro-4-(methoxymethyl)pyridine
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Overview
Description
3-Fluoro-4-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H8FNO It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the third position and a methoxymethyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methoxymethyl)pyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Fluoro-4-(methoxymethyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methoxymethyl)pyridine depends on its specific application. In general, the presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it more reactive in certain chemical reactions. The methoxymethyl group can also influence the compound’s solubility and reactivity. The molecular targets and pathways involved vary based on the specific context in which the compound is used .
Comparison with Similar Compounds
3-Fluoropyridine: Lacks the methoxymethyl group, making it less versatile in certain applications.
4-Methoxymethylpyridine: Does not contain the fluorine atom, resulting in different chemical properties.
3-Bromo-4-(methoxymethyl)pyridine: Contains a bromine atom instead of fluorine, leading to different reactivity.
Uniqueness: 3-Fluoro-4-(methoxymethyl)pyridine is unique due to the combination of the fluorine atom and the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-fluoro-4-(methoxymethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-5-6-2-3-9-4-7(6)8/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXJRADWLWYWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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